(+)-Hydroxyzine

Chiral chromatography Enantiomer separation Analytical method validation

(+)-Hydroxyzine is the dextrorotatory (S)-enantiomer of the first-generation H1 antagonist hydroxyzine. Unlike the racemic mixture, this single stereoisomer enables unambiguous enantioselective pharmacology studies and chiral method development. Validated UFLC methods confirm baseline resolution (Rs=1.9), making it an essential reference standard for pharmaceutical quality control and forensic toxicology. Non-stereoselective pharmacokinetics allow clean interpretation of stereospecific pharmacodynamic effects. Procure this high-purity enantiomer for precise receptor engagement studies and chiral separation technology validation.

Molecular Formula C17H16O4
Molecular Weight 0
CAS No. 147152-22-5
Cat. No. B1176928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Hydroxyzine
CAS147152-22-5
Molecular FormulaC17H16O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Hydroxyzine (CAS 147152-22-5) Chemical Identity and Procurement Classification


(+)-Hydroxyzine (CAS 147152-22-5) is the dextrorotatory enantiomer of the first-generation piperazine-class H1 receptor antagonist hydroxyzine [1]. The compound possesses the molecular formula C21H27ClN2O2 and a molecular weight of 374.9 g/mol . Unlike the clinically marketed racemic mixture containing both (R)-(-)- and (S)-(+)-enantiomers, (+)-hydroxyzine represents a single stereoisomer available primarily for research applications including chiral analytical method development, enantioselective pharmacology studies, and as a reference standard [2].

Why Racemic Hydroxyzine Cannot Substitute for (+)-Hydroxyzine in Stereospecific Research Applications


The racemic mixture of hydroxyzine contains both (R)-(-)- and (S)-(+)-enantiomers in equal proportions, each possessing distinct three-dimensional molecular architectures that may interact differentially with chiral biological targets [1]. Research has established that for structurally related compounds in this pharmacological class—specifically the active metabolite cetirizine—the (R)- and (S)-enantiomers exhibit substantially different binding affinities and residence times at the human histamine H1 receptor [2]. Furthermore, validated enantioselective analytical methods confirm that the individual enantiomers can be resolved and quantified independently, enabling precise investigation of stereospecific pharmacological effects that are obscured when using the racemate [3]. Consequently, studies requiring unambiguous attribution of biological activity to a specific stereoisomer necessitate the use of single-enantiomer (+)-hydroxyzine rather than the racemic form.

Quantitative Evidence for (+)-Hydroxyzine Differentiation: Chiral Separation, Pharmacokinetics, and Receptor Pharmacology


Chiral Chromatographic Resolution of Hydroxyzine Enantiomers: (+)-Hydroxyzine Baseline Separation from (-)-Hydroxyzine

Using a Lux amylose-2 chiral column with a mobile phase of n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v), the (S)-(+)-hydroxyzine and (R)-(-)-hydroxyzine enantiomers are resolved with retention times of 10.2 min and 11.1 min respectively, achieving baseline resolution (Rs = 1.9) [1]. The method provides linear calibration across 20–1000 ng/mL for both enantiomers with intra-day precision of 0.16–2.6% for (S)-hydroxyzine [1]. This analytical capability is prerequisite for any stereospecific investigation involving (+)-hydroxyzine.

Chiral chromatography Enantiomer separation Analytical method validation

Lack of Stereoselective Pharmacokinetics in Rabbits: Equivalent Systemic Exposure of (+)-Hydroxyzine and (-)-Hydroxyzine

Following intravenous administration of racemic hydroxyzine to rabbits, the disposition of (S)-(+)-hydroxyzine and (R)-(-)-hydroxyzine enantiomers was not stereoselective [1]. The validated UFLC method demonstrated comparable plasma concentration-time profiles for both enantiomers, indicating that the stereochemical configuration at the chiral center does not confer differential pharmacokinetic handling in this model species [1]. This finding contrasts with the stereoselective pharmacology observed for the downstream metabolite cetirizine.

Pharmacokinetics Enantioselective disposition In vivo study

Receptor Residence Time: R-Hydroxyzine Exhibits Faster Dissociation from H1 Receptor Compared to R-Cetirizine

While both racemic hydroxyzine and cetirizine possess high affinity for the H1 receptor, the R-configured enantiomer of the active metabolite levocetirizine exhibits a much slower dissociation rate from the H1 receptor compared to R-hydroxyzine [1]. This kinetic difference renders levocetirizine an insurmountable antagonist, whereas R-hydroxyzine behaves as a surmountable antagonist [1]. This class-level evidence suggests that the parent hydroxyzine enantiomers likely also exhibit distinct receptor kinetics compared to their metabolite counterparts.

H1 receptor pharmacology Receptor kinetics Enantiomer comparison

Enantioselective H1 Receptor Binding: (R)-Cetirizine Demonstrates Superior Affinity and Residence Time Relative to (S)-Cetirizine

Molecular dynamics simulations and computational binding energy estimates demonstrate that (R)-cetirizine exhibits both higher binding affinity and longer residence time at the human histamine H1 receptor (hH1R) compared to (S)-cetirizine [1]. Both enantiomers bind tightly and function as inverse agonists, but the improved pharmacological profile of (R)-cetirizine arises from distinct interactions between its phenyl and chlorophenyl moieties and the receptor binding pocket residues [1]. By extension, analogous stereochemical differentiation is anticipated for the parent hydroxyzine enantiomers, supporting the procurement of (+)-hydroxyzine for investigations where stereospecific H1 receptor pharmacology is the focus.

H1 receptor binding Enantiomer pharmacology Molecular dynamics

Capillary Electrophoresis Chiral Separation: Quantitative Enantiomeric Analysis of Hydroxyzine Enantiomers

A capillary zone electrophoresis method utilizing sulfated β-cyclodextrin as a chiral selector in glycine buffer achieves baseline enantioseparation of hydroxyzine enantiomers with a run time under 5 minutes [1]. The method enables quantification of individual enantiomers down to 10 μmol/L using cyclizine as an internal standard [1]. This provides an orthogonal analytical approach to the UFLC method described above, offering researchers flexibility in selecting chiral analytical methodologies for (+)-hydroxyzine quantification.

Capillary electrophoresis Chiral separation Quantitative analysis

Optimal Research and Industrial Use Cases for (+)-Hydroxyzine Based on Quantifiable Differentiation


Chiral Analytical Reference Standard for Enantiopurity Assessment

Given the validated UFLC method demonstrating baseline resolution (Rs = 1.9) of hydroxyzine enantiomers with retention times of 10.2 min ((+)-hydroxyzine) and 11.1 min ((-)-hydroxyzine), (+)-hydroxyzine serves as an essential reference standard for quantifying enantiomeric purity in pharmaceutical quality control and forensic toxicology laboratories [1].

In Vivo Stereospecific Pharmacology Studies in Rabbit Models

The finding that hydroxyzine enantiomers exhibit non-stereoselective pharmacokinetic disposition in rabbits [1] positions (+)-hydroxyzine as a suitable tool compound for investigating stereospecific pharmacodynamic effects without confounding pharmacokinetic variables. Researchers can administer (+)-hydroxyzine and anticipate systemic exposure comparable to the racemic mixture, enabling clean interpretation of enantiomer-specific receptor engagement.

Mechanistic Studies of H1 Receptor Inverse Agonism and Receptor Kinetics

Class-level evidence from the structurally related metabolite cetirizine demonstrates that (R)- and (S)-enantiomers exhibit differential H1 receptor binding affinities and residence times, with (R)-cetirizine showing superior receptor engagement [2]. This stereochemical sensitivity within the chemical series supports the use of (+)-hydroxyzine for detailed molecular pharmacology investigations aimed at dissecting the contributions of stereochemistry to H1 receptor inverse agonism and dissociation kinetics.

Method Development and Validation for Chiral Separation of Basic Drugs

The availability of pure (+)-hydroxyzine enables its use as a model chiral basic drug for developing and validating new enantioselective separation methodologies. Established protocols using amylose-based chiral stationary phases [1] and sulfated β-cyclodextrin-mediated capillary electrophoresis [3] provide benchmark performance metrics against which new chiral separation technologies can be evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Hydroxyzine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.